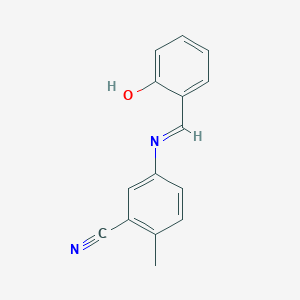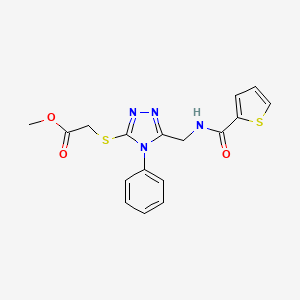
3-(3-((Trifluoromethyl)thio)phenyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethylpyridines (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a pyridine in their structure .Aplicaciones Científicas De Investigación
Star-Shaped Single-Polymer Systems
- A study by Liu et al. (2016) developed a three-armed star-shaped single-polymer system incorporating tris(4-(3-hexyl-5-(7-(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)phenyl)amine for RGB emission. This system achieved saturated white emission, indicating potential in electroluminescence and photonics applications (Liu et al., 2016).
Anticancer Agents
- Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Their activity against various cancer cell lines like lung, breast, prostate, and cervical cancer was explored (Chavva et al., 2013).
Antimicrobial Activities
- A research by Idrees et al. (2019) investigated the synthesis and antimicrobial activities of novel 6-aminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties. They reported promising antimicrobial activities against various bacterial strains (Idrees et al., 2019).
Molecular Structure and IR Frequencies
- Shukla et al. (2015) conducted a study on the molecular structure and IR frequencies of 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. They provided insights into the chemical reactivity and charge transfer within the molecule, which is crucial for understanding its chemical properties (Shukla et al., 2015).
Microwave-Assisted Synthesis
- Insuasty et al. (2017) described a microwave-assisted synthesis method for dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines. This highlights the compound's utility in facilitating efficient chemical syntheses (Insuasty et al., 2017).
Electrophilic Reagents
- Zhu et al. (2015) developed an electrophilic difluoromethylthiolating reagent, demonstrating the compound's potential in diverse chemical reactions (Zhu et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of 3-(3-((Trifluoromethyl)thio)phenyl)-1H-pyrazol-5-amine is the gibberellin insensitive DWARF1 (GID1) receptor . This receptor plays a crucial role in plant growth regulation, particularly in processes such as hypocotyl elongation and seed germination .
Mode of Action
The compound interacts with its target, the GID1 receptor, through hydrogen bonding interactions . Specifically, it forms hydrogen bonds with residues Phe238 and Ser191 of the GID1 receptor . This interaction results in a stronger binding with GID1 compared to other compounds .
Biochemical Pathways
The compound affects the gibberellin pathway, which plays a significant role in plant developmental processes . Gibberellins are natural plant hormones that regulate various developmental processes, including hypocotyl elongation, seed germination, and flowering regulation .
Pharmacokinetics
The compound’s bioactivity analysis demonstrated that at a dose of 01 μM, it exhibited significantly higher promoting activity with respect to Arabidopsis thaliana hypocotyl elongation and rice germination than did gibberellin A3 (GA3) .
Result of Action
The compound’s action results in the promotion of Arabidopsis thaliana hypocotyl elongation and rice germination . This suggests that the compound possesses gibberellin-like function, making it a potential plant growth regulator .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The trifluoromethyl group in 3-(3-((Trifluoromethyl)thio)phenyl)-1H-pyrazol-5-amine plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group can form electron donor–acceptor (EDA) complexes with other molecules, which can undergo an intramolecular single electron transfer (SET) reaction . This property allows this compound to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
For instance, a thiourea derivative, namely 1-phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea, exhibits high gibberellin-like activity, promoting Arabidopsis thaliana hypocotyl elongation and rice germination .
Molecular Mechanism
This suggests that this compound could interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
The trifluoromethyl group is known to play an important role in various biochemical reactions , suggesting that this compound could interact with various enzymes or cofactors.
Transport and Distribution
The trifluoromethylthio (CF3S) group has been often incorporated into organic molecules to enhance their lipophilicity, improving their ability to cross lipid membranes and their in vivo absorption rate .
Propiedades
IUPAC Name |
5-[3-(trifluoromethylsulfanyl)phenyl]-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3S/c11-10(12,13)17-7-3-1-2-6(4-7)8-5-9(14)16-15-8/h1-5H,(H3,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJHTSLMLGPRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)C2=CC(=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d]thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2977012.png)
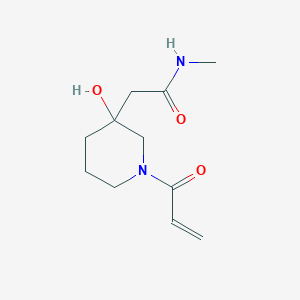
![(E)-2-Cyano-3-cyclopropyl-N-[2-methyl-1-(1-methylpyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B2977015.png)
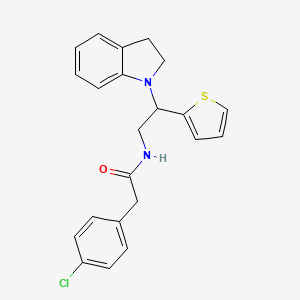
![4-[(Cyclopentylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2977018.png)
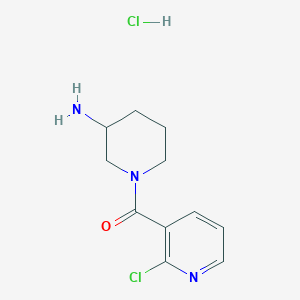

![3-Benzyl-8-(3-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2977022.png)


![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2977026.png)

